6-(2-Chlorophenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMNDVDIHMVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692502 | |
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-65-5 | |
| Record name | 6-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Pyridine Core Formation
Cyclization reactions remain a cornerstone for constructing polysubstituted pyridines. The Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, offers a potential pathway. For 6-(2-Chlorophenyl)pyridin-3-ol, substituting the aldehyde component with 2-chlorobenzaldehyde could enable direct incorporation of the aryl group during ring formation . However, this method typically yields 1,4-dihydropyridines, requiring subsequent oxidation to aromatic pyridines.
A more direct approach is exemplified in the Kröhnke pyridine synthesis, which employs α,β-unsaturated ketones and ammonium acetate. By utilizing a 2-chlorophenyl-substituted enone precursor, the pyridine ring could form with the desired substituents pre-installed. For instance, reacting 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one with ammonium acetate in acetic acid under reflux might yield the target compound after purification . Challenges include controlling regioselectivity and minimizing byproducts from competing cyclization pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, provide a robust framework for introducing aryl groups to pre-formed pyridine cores. Starting with 6-bromopyridin-3-ol, palladium-catalyzed coupling with 2-chlorophenylboronic acid could install the aryl moiety efficiently. Key considerations include:
-
Protection of the hydroxyl group : Temporary protection (e.g., as a silyl ether or methyl ether) prevents interference with the catalytic cycle .
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixed solvent system (toluene/ethanol) at 80–100°C achieves optimal yields .
-
Deprotection : Post-coupling cleavage of the protecting group under mild conditions (e.g., TBAF for silyl ethers) restores the hydroxyl functionality .
Experimental data from analogous systems suggest yields of 70–85% under optimized conditions, though steric hindrance from the 2-chlorophenyl group may necessitate longer reaction times or elevated temperatures .
Multi-Step Synthesis from Pyridine Derivatives
A stepwise approach involving halogenation and functional group interconversion is viable. For example:
-
Bromination of pyridin-3-ol : Directed ortho-lithiation of pyridin-3-ol (protected as a trimethylsilyl ether) followed by quenching with Br₂ or NBS introduces bromine at position 6 .
-
Suzuki coupling : As described above, coupling with 2-chlorophenylboronic acid installs the aryl group.
-
Deprotection : Acidic or fluoride-mediated removal of the silyl protecting group yields the final product.
This route benefits from high regiocontrol but requires meticulous handling of air- and moisture-sensitive intermediates.
Green Chemistry and Catalytic Innovations
Recent advancements emphasize sustainable methodologies. The use of sulfamic acid as a catalyst, as demonstrated in the synthesis of triazolopyridines , could be adapted for cyclization steps in this compound preparation. Similarly, solvent-free conditions or water-based systems may reduce environmental impact. For instance, cyclocondensation of 2-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in aqueous micellar media (using CTAB as a surfactant) offers a greener alternative .
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Hantzsch Synthesis | 2-Chlorobenzaldehyde, β-ketoester | NH₃, EtOH | 50–60 | Oxidation of dihydropyridine |
| Suzuki Coupling | 6-Bromopyridin-3-ol, boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 70–85 | Protecting group management |
| Kröhnke Synthesis | α,β-Unsaturated ketone | NH₄OAc, AcOH | 60–75 | Regioselectivity control |
| Green Cyclization | 2-Chlorobenzaldehyde, diketone | Sulfamic acid, H₂O | 65–70 | Solubility issues |
Mechanistic Insights and Optimization
-
Cyclization Pathways : In Hantzsch-type reactions, the aldehyde and β-ketoester form an enamine intermediate, which cyclizes to the dihydropyridine. Oxidation (e.g., with MnO₂ or HNO₃) aromatizes the ring .
-
Cross-Coupling Mechanisms : Oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the biaryl product .
Optimization strategies include:
-
Temperature modulation : Higher temperatures (100–120°C) accelerate coupling but risk decomposition.
-
Catalyst loading : Reduced Pd concentrations (0.5–1 mol%) maintain efficiency while lowering costs .
Industrial Scalability and Process Challenges
Industrial production demands cost-effective and scalable protocols. Lessons from the synthesis of 3,5,6-trichloropyridin-2-ol sodium highlight the importance of:
-
Solvent selection : High-boiling solvents (e.g., chlorobenzene) facilitate reflux conditions without frequent replenishment.
-
Catalyst recycling : Heterogeneous catalysts (e.g., CuCl₂ on silica) enable reuse across batches.
-
Waste minimization : In-situ generation of byproducts (e.g., tetrachloropyridine ) and their conversion to desired products improves atom economy.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Chlorophenyl)pyridin-3-one.
Reduction: Formation of 6-phenylpyridin-3-ol.
Substitution: Formation of 6-(2-methoxyphenyl)pyridin-3-ol or 6-(2-ethoxyphenyl)pyridin-3-ol.
Scientific Research Applications
6-(2-Chlorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects and Functional Implications
- Halogen vs. Alkoxy Groups : Replacement of the 2-chlorophenyl group with alkoxy substituents (e.g., 6-(2-methylpropoxy)pyridin-3-ol) reduces lipophilicity, enhancing aqueous solubility . Conversely, heavier halogens like bromo or iodo (e.g., 6-bromo-2-chloropyridin-3-ol) may improve stability and reactivity in cross-coupling reactions .
- Hydroxyl Group Position : The 3-hydroxyl group is critical for hydrogen-bonding interactions, as seen in 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol, where the hydroxyl group’s acidity (pKa ~9.11) influences its bioavailability .
Q & A
Q. What are the common synthetic routes for 6-(2-Chlorophenyl)pyridin-3-ol?
To synthesize this compound, researchers often employ cross-coupling reactions such as Suzuki-Miyaura coupling, which connects the pyridine core to the 2-chlorophenyl group via a palladium catalyst . Alternatively, nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridine derivatives can introduce the hydroxyl group at the 3-position. Key reagents include boronic acids for coupling and potassium hydroxide for hydroxylation. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yields .
Q. How can spectroscopic techniques characterize this compound?
- NMR Spectroscopy : NMR reveals aromatic proton splitting patterns (e.g., doublets for ortho-substituted chlorophenyl groups at δ 7.2–7.8 ppm). NMR identifies the pyridine carbons (C-2 and C-6) and the chloro-substituted aromatic carbons.
- IR Spectroscopy : A broad O–H stretch (~3200 cm) confirms the phenolic group, while C–Cl stretches appear near 550–600 cm.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 225.032 for C _8 ^+ $) and fragmentation patterns .
Q. What structural features influence the compound’s reactivity?
The hydroxyl group at the 3-position enables hydrogen bonding with biological targets, while the 2-chlorophenyl group contributes steric bulk and electron-withdrawing effects, directing electrophilic substitution to the pyridine’s 4-position. The chloro substituent also enhances lipophilicity, affecting membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility, while additives like KCO neutralize HCl byproducts.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Q. How to resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How to design derivatives to enhance bioactivity?
- Substituent Modifications : Replace the chloro group with bromo (increased steric hindrance) or trifluoromethyl (enhanced electron-withdrawing effects) to alter binding kinetics.
- Positional Isomerism : Synthesize 5-(2-chlorophenyl)pyridin-2-ol to compare hydrogen-bonding patterns.
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes or kinase targets .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns).
- Pharmacophore Modeling : Align the hydroxyl and chloro groups with key residues (e.g., ATP-binding pockets in kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
